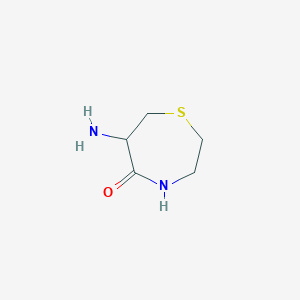

6-Amino-1,4-thiazepan-5-one

Description

Significance of Seven-Membered Nitrogen and Sulfur Heterocycles in Chemical Biology

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to medicinal chemistry. researchgate.net Among these, seven-membered rings incorporating both nitrogen and sulfur atoms, such as thiazepanes, hold a privileged position. tandfonline.comnumberanalytics.com These scaffolds are present in a multitude of pharmacologically important molecules and natural products. tandfonline.comnumberanalytics.comnih.gov The unique three-dimensional architecture of these rings allows for diverse interactions with biological targets, making them attractive frameworks for drug discovery. nih.govresearchgate.net

The presence of both nitrogen and sulfur heteroatoms imparts specific physicochemical properties that can influence a molecule's biological activity, including potential anti-inflammatory, antimicrobial, and anticancer effects. nih.govontosight.airesearchgate.netopenmedicinalchemistryjournal.com The structural diversity and inherent biological relevance of seven-membered heterocycles containing nitrogen and sulfur continue to drive research into their synthesis and application. researchgate.netresearchgate.net

Historical Context of 1,4-Thiazepan-5-one (B1267140) Systems in Synthetic Chemistry

The synthesis of seven-membered heterocyclic systems like 1,4-thiazepan-5-ones has historically presented a challenge for synthetic organic chemists. researchgate.net However, the development of new synthetic methodologies has made these complex structures more accessible. Early methods for creating thiazepanones often involved cyclization reactions that could be time-consuming and result in low yields. nih.gov

More recent advancements have focused on improving the efficiency and scope of these syntheses. For instance, one-pot syntheses utilizing α,β-unsaturated esters and 1,2-amino thiols have been developed to produce 1,4-thiazepanones in significantly shorter reaction times and with good yields. nih.govresearchgate.net Other strategies include the cyclization of α,β-unsaturated carbonyl compounds with ortho-mercapto aniline (B41778) and condensation reactions of 1,3-diketones with 2-aminoethanethiol. chemmethod.comniscpr.res.in These improved synthetic routes have been crucial in enabling further investigation into the properties and potential applications of the 1,4-thiazepan-5-one scaffold.

Overview of Academic Research Trajectories for 6-Amino-1,4-thiazepan-5-one

Academic research on this compound and its derivatives has primarily focused on its synthesis and its potential as a building block for more complex molecules. The specific stereochemistry of derivatives, such as (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one, has been a key area of investigation due to its role as an intermediate in the synthesis of pharmacologically active compounds like the ACE inhibitor Temocapril.

Research has explored various synthetic strategies to achieve high stereoselectivity, including enzymatic dynamic kinetic resolution and solid-phase synthesis for creating combinatorial libraries. Furthermore, studies have investigated the biological activities of thiazepan derivatives, with some showing potential as antimicrobial and anticancer agents. ontosight.ai The exploration of 1,4-thiazepanones as three-dimensional fragments for screening libraries in drug discovery is another active area of research. nih.govresearchgate.net

Compound Information

| Compound Name | Core Structure | Key Functional Groups | CAS Number |

| This compound | 1,4-Thiazepan-5-one | Amino, Amide | 1119963-39-1 bldpharm.com |

| (R)-6-Amino-1,4-thiazepan-5-one | 1,4-Thiazepan-5-one | Amino, Amide | 92814-42-1 fluorochem.co.uk, 131180-61-5 chemsrc.com |

| (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one | 1,4-Thiazepan-5-one | Amino, Amide, Thienyl | 110221-26-6 bldpharm.com |

| Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide | Tetrahydro-1,4-thiazepan-5-one | Sulfone, Ketone | Not Available |

Research Findings on 1,4-Thiazepan-5-one Derivatives

| Derivative Focus | Research Area | Key Finding |

| General 1,4-Thiazepanones | Synthesis | Development of efficient one-pot synthesis from α,β-unsaturated esters and 1,2-amino thiols. nih.govresearchgate.net |

| General 1,4-Thiazepanones | Drug Discovery | Utilized as 3D fragments for screening libraries, leading to the identification of new BET bromodomain ligands. nih.gov |

| Substituted Thiazepines | Antibacterial Activity | Some newly synthesized thiazepine derivatives showed good biological activity against both gram-positive and gram-negative bacteria at high concentrations. chemmethod.com |

| (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one | Medicinal Chemistry | Investigated for its potential as an antimicrobial and anticancer agent. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-1,4-thiazepan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2OS/c6-4-3-9-2-1-7-5(4)8/h4H,1-3,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIAYEBFKTVVQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(C(=O)N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Amino 1,4 Thiazepan 5 One and Its Derivatives

Cyclization Strategies for the 1,4-Thiazepan-5-one (B1267140) Core Formation

The formation of the 1,4-thiazepan-5-one ring system is the cornerstone of synthesizing 6-Amino-1,4-thiazepan-5-one. Various cyclization strategies have been developed to construct this seven-membered ring, each with its own advantages and substrate scope.

Cyclocondensation Approaches from Amino-Thiol Precursors

Cyclocondensation reactions involving bifunctional amino-thiol precursors are a common strategy for the formation of heterocyclic rings. In the context of 1,4-thiazepan-5-ones, this typically involves the reaction of a β-amino acid derivative with a molecule containing a thiol group, or vice versa. For the synthesis of a 6-amino substituted derivative, a key precursor would be a suitably protected 2,3-diaminopropionic acid derivative, where one amino group is destined to become part of the ring and the other is the desired 6-amino substituent.

A plausible approach involves the reaction of an N-protected β-amino-α-thiol acid or ester with an appropriate amine. The sequence would involve initial amide bond formation followed by an intramolecular cyclization. The thiol group would attack an electrophilic center to form the seven-membered ring. The choice of protecting groups for the amino and thiol functionalities is critical to ensure regioselective cyclization.

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product | Ref. |

| N-Boc-cysteamine | 3-(2-thienyl)acrylic acid derivative | Base (e.g., DBU) | 3-(2-thienyl)-1,4-thiazepan-5-one | nih.gov |

| 1,2-amino thiols | α,β-unsaturated esters | Trifluoroethyl esters, mild conditions | Substituted 1,4-thiazepanones | nih.gov |

This table presents analogous cyclocondensation reactions for the formation of the 1,4-thiazepan-5-one core. The synthesis of the 6-amino derivative would require appropriately substituted precursors.

Ring-Closing Metathesis (RCM) in 1,4-Thiazepan-5-one Synthesis

Ring-Closing Metathesis (RCM) is a powerful and versatile method for the construction of various ring sizes, including seven-membered heterocycles. scite.ai This reaction involves the intramolecular metathesis of a diene substrate, catalyzed by a transition metal complex, typically ruthenium-based Grubbs' catalysts. nih.gov

To synthesize a this compound derivative via RCM, a suitable acyclic precursor containing two terminal alkenes would be required. This precursor would incorporate the necessary amino and thiol functionalities, with the amino group at the desired 6-position being appropriately protected. The general strategy would involve the synthesis of an N-allyl-S-allyl-α-amino acid derivative. Upon treatment with a metathesis catalyst, the two allyl groups would cyclize to form the unsaturated thiazepine ring, which could then be hydrogenated to the saturated 1,4-thiazepan-5-one. The success of the RCM reaction is often dependent on the catalyst generation and reaction conditions.

| RCM Precursor | Catalyst | Product (after reduction) | Ref. |

| N,N-diallyl-p-toluenesulfonamide | Grubbs' Catalyst | N-tosyl-2,3,6,7-tetrahydro-1H-azepine | nih.gov |

| Diene with amino and thiol moieties | Ruthenium-based catalyst | Unsaturated thiazepine precursor | scite.ai |

This table provides examples of RCM for the synthesis of nitrogen-containing heterocycles. The synthesis of this compound would necessitate a specifically designed diene precursor.

One-Pot Synthetic Protocols for 1,4-Thiazepanones

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of 1,4-thiazepanones, one-pot procedures often involve a tandem sequence of reactions where multiple bonds are formed in a single reaction vessel.

A reported one-pot synthesis of 1,4-thiazepanones involves the reaction of α,β-unsaturated esters and 1,2-amino thiols. nih.gov This reaction proceeds via a conjugate addition of the thiol to the unsaturated ester, followed by an intramolecular aminolysis of the ester to form the seven-membered ring. To adapt this method for the synthesis of this compound, a 2,3-diaminopropanethiol derivative would be a conceivable starting material, though the regioselectivity of the cyclization would need to be carefully controlled.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Ref. |

| α,β-unsaturated esters | 1,2-amino thiols | DBU, short reaction times | Substituted 1,4-thiazepanones | nih.gov |

| o-nitrobenzoic N-allylamides | MoO2(acac)2, Cu(OTf)2, PPh3 | One-pot | 1,4-benzodiazepine-5-ones | nih.gov |

This table showcases examples of one-pot syntheses for related heterocyclic systems. The synthesis of the target compound would require specifically functionalized starting materials.

Intramolecular Cyclization Reactions Involving Amino and Thiol Moieties

Intramolecular cyclization is a fundamental strategy for the synthesis of cyclic compounds. In the case of this compound, this would involve the formation of a bond between a nitrogen and a carbon atom or a sulfur and a carbon atom within a single molecule.

A plausible precursor for such a cyclization would be a linear peptide-like molecule containing both a cysteine residue (providing the thiol) and a diaminopropionic acid residue (providing the amino groups). Activation of the carboxylic acid, for example, as an active ester or acid chloride, could then trigger an intramolecular nucleophilic attack by the amino group to form the amide bond of the thiazepanone ring. Alternatively, an intramolecular Michael addition of a thiol to an α,β-unsaturated amide moiety within the precursor could also lead to the desired ring system. The stereochemistry of the starting amino acids would directly influence the stereochemistry of the final product.

| Precursor | Reaction Type | Conditions | Product | Ref. |

| N-Cbz-protected diazoketones from α-amino acids | Brønsted acid catalyzed intramolecular cyclization | HClO4-SiO2, methanol | 1,3-oxazinane-2,5-diones | researchgate.netfrontiersin.org |

| 1-(2-bromobenzyl)azetidine-2-carboxamides | CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling | Mild conditions | 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] diva-portal.orgresearchgate.netdiazepin-10-ones | nih.gov |

This table illustrates intramolecular cyclization strategies for the synthesis of other heterocyclic compounds. A similar approach with a suitably designed precursor could yield this compound.

Stereoselective Synthesis of Chiral this compound Analogues

The presence of a stereocenter at the 6-position of this compound necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure or enriched compounds. Biocatalytic approaches are particularly attractive for their high selectivity and environmentally benign nature.

Biocatalytic Approaches for Enantiomeric Control (e.g., Enzymatic Dynamic Kinetic Resolution)

Enzymatic kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful techniques for the separation of racemates or the conversion of a racemate into a single enantiomer. diva-portal.orgnih.gov In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Dynamic kinetic resolution combines this enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of the desired enantiomer. researchgate.netacs.org

For the stereoselective synthesis of chiral this compound analogues, a racemic mixture of the compound could be subjected to enzymatic acylation using a lipase (B570770). The enzyme would selectively acylate one enantiomer, which could then be separated from the unreacted enantiomer. To achieve a dynamic kinetic resolution, a suitable racemization catalyst would be required to continuously convert the unreactive enantiomer back into the racemic mixture. organic-chemistry.org

| Racemic Substrate | Enzyme | Acyl Donor | Racemization Catalyst | Product | Ref. |

| Primary amines | Lipase (e.g., CALB) | Isopropyl acetate | Ruthenium catalyst (e.g., Shvo's catalyst) | Enantiomerically pure amide | organic-chemistry.org |

| β-branched aromatic α-ketoacids | Transaminase | Amino donor | - (DKR inherent to enzyme) | Enantiomerically pure β-branched α-amino acids | nih.gov |

| Racemic amines | Lipase and stereo-complementary transaminases | Ethyl ethoxyacetate | - (Enzymatic racemization) | Enantiomerically pure amides | diva-portal.org |

This table provides examples of enzymatic dynamic kinetic resolution for the synthesis of chiral amines and amino acids, which could be conceptually applied to resolve a racemic mixture of this compound.

Chiral Auxiliary and Asymmetric Catalysis in Thiazepanone Synthesis

Achieving stereochemical control is paramount in modern synthetic chemistry, as the biological activity of molecules often depends on their specific three-dimensional arrangement. In the synthesis of thiazepanones, chiral auxiliaries and asymmetric catalysis are primary strategies for inducing chirality and obtaining enantiomerically pure products. wikipedia.orgsigmaaldrich.com

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary can be removed and potentially recycled. sigmaaldrich.com While direct examples for this compound are specific, the principles are widely applied in heterocyclic chemistry. For instance, oxazolidinones, popularized by David Evans, and pseudoephedrine amides are effective auxiliaries in asymmetric alkylation reactions, which can be a key step in building substituted heterocyclic systems. nih.govrsc.org These auxiliaries create a chiral environment that sterically hinders one face of a reactive intermediate, leading to the preferential formation of one diastereomer.

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Palladium-catalyzed reactions have been particularly successful in the synthesis of related nitrogen-containing heterocycles. For the analogous 1,4-diazepan-5-ones, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been used to create gem-disubstituted derivatives in high yields and with excellent enantioselectivity (up to 95% ee). nih.govnih.gov This transformation's success relies on the careful selection of chiral ligands, such as (S)-(CF₃)₃-t-BuPHOX, and optimization of reaction conditions, including the use of nonpolar solvents like methylcyclohexane. nih.gov Such methodologies are highly translatable and represent a promising avenue for the asymmetric synthesis of substituted 1,4-thiazepan-5-ones.

Table 1: Asymmetric Synthesis of 1,4-Diazepan-5-ones via Palladium-Catalyzed Decarboxylative Allylic Alkylation This table illustrates the effectiveness of asymmetric catalysis in a closely related heterocyclic system, suggesting potential applications for thiazepanone synthesis.

| Entry | Lactam Protecting Group | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Benzoyl | Toluene | 82 | 83 |

| 2 | p-Anisoyl | Toluene | >99 | 89 |

| 3 | Benzoyl | Methylcyclohexane | 97 | 89 |

| 4 | p-Anisoyl | Methylcyclohexane | >99 | 95 |

Data sourced from studies on 1,4-diazepan-5-ones, demonstrating the impact of protecting groups and solvents on asymmetric synthesis. nih.gov

Precursor Chemistry and Starting Material Design for this compound Construction

A prominent and efficient method for constructing the 1,4-thiazepan-5-one scaffold is the cyclocondensation reaction between α,β-unsaturated esters and 1,2-amino thiols, such as cysteamine (B1669678). nih.gov This one-pot synthesis is valued for its operational simplicity and good yields. The reaction proceeds via a tandem aza-Michael addition followed by intramolecular cyclization. nih.gov

The scope of this reaction is broad, tolerating a variety of substituents on the α,β-unsaturated ester. nih.gov Esters bearing aromatic groups, including those with electron-donating and electron-withdrawing substituents, generally provide modest to high yields. For example, reactions with ortho- and meta-substituted cinnamic esters can yield products in the 50-87% range. nih.gov The use of trifluoroethyl esters as substrates has been shown to significantly improve reaction times to under three hours, a marked improvement over older methods that could take several days and often resulted in low yields. nih.gov

Table 2: Synthesis of 1,4-Thiazepan-5-one Derivatives from Various α,β-Unsaturated Esters

| Entry | Substituent on Ester | Reaction Time (h) | Yield (%) | Notes |

| 1 | Phenyl | 0.5 | 87 | High-yielding, no purification needed |

| 2 | 4-Fluorophenyl | 0.5 | 93 | High-yielding, no purification needed |

| 3 | 4-Nitrophenyl | 3 | 92 | High-yielding, no purification needed |

| 4 | 2-Methoxyphenyl | 1 | 87 | Modest to high yield |

| 5 | 3-Methoxyphenyl | 0.5 | 78 | Modest to high yield |

| 6 | 4-Trifluoromethylphenyl | 1 | 50 | Modest conversion |

| 7 | 2-Naphthyl | 0.5 | 82 | High-yielding, no purification needed |

| 8 | 2-Furyl | 1 | 60 | Modest to high yield |

This table summarizes the outcomes of the cyclocondensation reaction between cysteamine and various substituted α,β-unsaturated trifluoroethyl esters. nih.gov

Alternative precursors offer different pathways to the thiazepanone core. Aziridines, as strained three-membered rings, are versatile building blocks in nitrogen-containing heterocyclic synthesis. researchgate.net The ring-opening of an appropriately functionalized aziridine (B145994) by a sulfur nucleophile can generate a key intermediate that, upon subsequent cyclization, would yield the desired seven-membered ring. This strategy allows for the introduction of stereocenters present in the aziridine precursor into the final thiazepanone product. The relief of ring strain provides a strong thermodynamic driving force for these reactions. researchgate.netmdpi.com

β-Keto ε-sultams are another class of potential precursors. Sultams are cyclic sulfonamides, and their chemistry is a rich area of study. researchgate.net While the direct use of β-keto ε-sultams for this compound synthesis is a specialized approach, the manipulation of related β-keto sulfones and δ-sultams highlights the synthetic possibilities. researchgate.netrsc.org For instance, β-keto sulfones are known precursors to β-hydroxy sulfones, which are versatile intermediates in organic synthesis. nih.gov A strategy could involve the synthesis of a β-keto ε-sultam followed by chemical modifications to cleave the S-N bond and reform the ring system into the thiazepanone structure, though this would represent a more complex, multi-step approach compared to direct cyclocondensation.

Chemical Reactivity and Derivatization Strategies of the 6 Amino 1,4 Thiazepan 5 One Core

Functional Group Transformations and Modulations of 6-Amino-1,4-thiazepan-5-one

The reactivity of the this compound core is largely dictated by the presence of its key functional groups: the sulfur atom, the carbonyl group, and the amino group. Strategic manipulation of these sites allows for the synthesis of a variety of derivatives with modified electronic and steric properties.

Oxidation Reactions of the Sulfur Atom: Formation of Sulfoxides and Sulfones

The sulfur atom within the thiazepane ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These transformations significantly alter the polarity, geometry, and hydrogen bonding capabilities of the molecule. The oxidation state of the sulfur can be controlled by the choice of oxidizing agent and reaction conditions.

Common oxidizing agents for the conversion of sulfides to sulfoxides include mild oxidants such as sodium periodate (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂). For the further oxidation to the sulfone, stronger oxidizing agents like potassium permanganate (KMnO₄) or an excess of hydrogen peroxide, often in the presence of a catalyst, are typically employed.

Table 1: Oxidation of the Sulfur Atom in Thiazepane Analogs

| Product | Oxidizing Agent | Reaction Conditions |

|---|---|---|

| Sulfoxide | Hydrogen Peroxide (1 eq.) | Acetic Acid, 0°C to rt |

| Sulfone | m-Chloroperoxybenzoic acid (mCPBA) (2.2 eq.) | Dichloromethane, 0°C to rt |

Note: This data is representative of general sulfide oxidations and may be applicable to this compound.

Reduction Chemistry of the Carbonyl and Related Moieties

The carbonyl group of the lactam ring in this compound can undergo reduction to the corresponding amine. This transformation effectively converts the thiazepanone core into a 1,4-thiazepane. Common reducing agents for lactams include strong hydride reagents such as lithium aluminum hydride (LiAlH₄) or borane complexes like borane-tetrahydrofuran (BH₃·THF). The choice of reagent can influence the selectivity and outcome of the reduction, particularly in the presence of other reducible functional groups.

The reduction of the amide bond to an amine fundamentally alters the structure and basicity of the heterocyclic core, providing access to a different class of derivatives.

Nucleophilic and Electrophilic Substitution Reactions on the Core Structure

While the saturated nature of the thiazepane ring limits classical aromatic substitution reactions, the functional groups present offer handles for various nucleophilic and electrophilic substitution reactions. The nitrogen atom of the lactam can, under certain conditions, be deprotonated to form a nucleophile that can react with various electrophiles, such as alkyl halides or acyl chlorides, leading to N-substituted derivatives.

Conversely, the amino group at the 6-position is a primary site for nucleophilic attack on various electrophiles. Electrophilic substitution on the carbon framework is less common but could potentially be achieved through the formation of an enolate or a related reactive intermediate under strong basic conditions.

Site-Specific Modification and Functionalization of this compound Derivatives

Building upon the fundamental reactivity of the core, site-specific modifications can be introduced to tailor the properties of the resulting molecules. These modifications often target the amino group or involve the introduction of new substituents onto the heterocyclic ring.

Introduction of Aromatic and Heteroaromatic Substituents (e.g., Thienyl Group)

The introduction of aromatic and heteroaromatic moieties, such as a thienyl group, can significantly impact the pharmacological or material properties of the resulting compounds. One common strategy to achieve this is through the reaction of the amino group with an appropriately functionalized aromatic or heteroaromatic system. For instance, a thienyl group could be introduced by reacting the amino group with a thienylcarbonyl chloride or a thienylsulfonyl chloride.

Alternatively, if a suitable leaving group is present on the thiazepane core, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to forge a carbon-carbon or carbon-nitrogen bond with a thienylboronic acid or a thienylamine, respectively.

Amide and Acylation Chemistry at the Amino Position

The primary amino group at the 6-position is a versatile handle for a wide range of derivatization reactions, most notably acylation to form amides. This reaction is typically achieved by treating this compound with an acylating agent such as an acyl chloride, an acid anhydride, or a carboxylic acid in the presence of a coupling agent.

This straightforward and high-yielding reaction allows for the introduction of a vast array of substituents, including alkyl, aryl, and heteroaryl groups. The properties of the resulting amide can be fine-tuned by the nature of the acylating agent used.

Table 2: Representative Acylation Reactions of Amino Groups

| Acylating Agent | Coupling Agent | Product Type |

|---|---|---|

| Acetyl Chloride | Triethylamine | Acetamide |

| Benzoyl Chloride | Pyridine | Benzamide |

| Carboxylic Acid | DCC/DMAP | Carboxamide |

Note: This table illustrates common acylation methods applicable to primary amines.

This compound as a Chemical Building Block

The strategic importance of this compound lies in its utility as a foundational element for the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a modifiable lactam, allows it to be incorporated into a wide array of chemical structures.

The this compound core is a valuable precursor for the synthesis of fused and spirocyclic heterocyclic systems. The amino group can be utilized as a handle to introduce other ring systems through condensation reactions with bifunctional electrophiles. For instance, reaction with diketones or their equivalents can lead to the formation of pyrazine or diazepine-fused thiazepanones. Similarly, intramolecular cyclization strategies, following initial derivatization of the amino group, can yield novel bicyclic and tricyclic scaffolds. These complex heterocyclic structures are of significant interest in drug discovery as they can present unique three-dimensional arrangements of functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets.

Detailed research findings on the specific reactions and resulting complex heterocyclic scaffolds are currently limited in publicly available literature.

The principles of combinatorial chemistry and diversity-oriented synthesis are well-suited to the this compound scaffold for the generation of compound libraries. By systematically varying the substituents on the amino group and modifying the lactam ring, a large number of structurally diverse analogs can be rapidly synthesized. This approach is crucial for chemical biology screening, where large and diverse collections of small molecules are tested against biological targets to identify new probes and potential drug leads.

The amenability of the this compound core to solid-phase synthesis further enhances its utility in library generation. By anchoring the molecule to a solid support, excess reagents and byproducts can be easily removed by filtration, streamlining the purification process and enabling high-throughput synthesis. The resulting libraries of thiazepanone derivatives can then be screened in various biological assays to explore their potential therapeutic applications.

Table 1: Potential Derivatization Strategies for Compound Library Generation

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine |

| Urea Formation | Isocyanates | Urea |

Table 2: Examples of Building Blocks for Library Synthesis

| Building Block | Chemical Structure | Potential for Diversity |

|---|---|---|

| Aromatic Acyl Chlorides | Ar-COCl | Introduction of various substituted aryl groups |

| Aliphatic Aldehydes | R-CHO | Introduction of diverse alkyl chains |

While the conceptual framework for utilizing this compound in the generation of compound libraries is well-established, specific and detailed examples of large-scale library synthesis and subsequent screening results are not extensively documented in the current scientific literature. Further research in this area would be beneficial to fully exploit the potential of this versatile chemical scaffold.

Advanced Analytical Characterization in Research Contexts

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,4-thiazepan-5-one (B1267140) compounds in solution. ontosight.ainih.gov ¹H and ¹³C NMR are routinely used to confirm the assembly of the thiazepine scaffold and the presence of key functional groups. chemmethod.comchemmethod.com

¹H and ¹³C NMR: Proton (¹H) NMR spectra provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the 1,4-thiazepan-5-one core, characteristic signals for the methylene (B1212753) (CH₂) protons on the seven-membered ring typically appear in the range of δ 3.2–4.1 ppm. Carbon (¹³C) NMR complements this by identifying all non-equivalent carbon atoms within the molecule, with a broad chemical shift range (0-220 ppm) that minimizes signal overlap, which is particularly useful for complex derivatives. libretexts.org The chemical shifts are sensitive to substituent effects; for instance, electron-withdrawing groups will shift the signals of nearby carbons downfield. libretexts.org The purity of synthesized compounds can be initially assessed by NMR, with the presence of unexpected signals indicating impurities from starting materials or side reactions. chemmethod.comchemmethod.comwisdomlib.org

¹⁹F NMR: For derivatives containing fluorine atoms, ¹⁹F NMR is a powerful tool. It is used to characterize fluorinated 1,4-thiazepanes, which have been investigated as potential ligands for bromodomains. nih.gov Protein-observed ¹⁹F NMR, in particular, can be used to study the binding of these fragments to their target proteins. nih.gov

2D NMR: Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are employed for more complex structural and stereochemical analysis. NOESY experiments can reveal through-space interactions between protons, which is critical for confirming the three-dimensional structure, including ring puckering and the orientation of substituents on the thiazepane ring.

| Technique | Application | Typical Chemical Shift/Observation | Reference |

|---|---|---|---|

| ¹H NMR | Structural confirmation and purity | Thiazepine ring protons: ~ δ 3.2–4.1 ppm | |

| ¹³C NMR | Confirmation of carbon backbone | Full spectrum of non-equivalent carbons (0-220 ppm) | libretexts.org |

| ¹⁹F NMR | Characterization of fluorinated derivatives and protein binding | Used to characterize fluorinated 1,4-thiazepanes as BET bromodomain ligands | nih.gov |

| 2D NMR (NOESY) | Stereochemical analysis | Confirms ring puckering and substituent orientation |

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) with very high precision, HRMS provides an exact molecular weight, which is used to confirm the molecular formula. acs.org Techniques like Electrospray Ionization (ESI) are commonly used, often coupled with liquid chromatography (LC-ESIMS) to analyze reaction mixtures or purified products. rsc.orgnih.gov This combination allows for the separation of components prior to mass analysis, yielding mass data for each individual compound in a mixture. amazonaws.com

For instance, HRMS analysis of various 1,4-thiazepan-5-one derivatives has been reported, confirming their expected molecular formulas with high accuracy. acs.org

| Compound Name | Ionization Method | Calculated m/z [M]⁺ | Found m/z | Reference |

|---|---|---|---|---|

| 7-Phenyl-1,4-thiazepan-5-one | GC-EI-TOF | 207.0718 | 207.0708 | acs.org |

| 7-Methyl-7-phenyl-1,4-thiazepan-5-one | GC-EI-TOF | 221.0874 | 221.0894 | acs.org |

| Methyl 4-(5-Oxo-1,4-thiazepan-7-yl)benzoate | GC-EI-TOF | 265.0773 | 265.0767 | acs.org |

Chromatographic Techniques for Separation and Characterization of 1,4-Thiazepan-5-one Derivatives

Chromatography is fundamental to the purification and analysis of 1,4-thiazepan-5-one derivatives, ensuring that the material used for subsequent biological testing is of high purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of 1,4-thiazepan-5-one compounds. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). eurogentec.comnih.gov By monitoring the column eluent with a detector (e.g., UV-Vis), a chromatogram is produced where each peak corresponds to a different component. The purity of the target compound is determined by the relative area of its peak compared to the total area of all peaks. HPLC is recommended for the routine purity assessment of compounds like (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one. The results from HPLC analysis are often used alongside thin-layer chromatography (TLC) to confirm the purity of newly synthesized derivatives. chemmethod.comchemmethod.com

For challenging separations or to obtain highly pure material, advanced purification strategies are employed. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purification of polar to moderately polar organic molecules, including derivatives of 1,4-thiazepan-5-one. nih.govbiotage.comresearchgate.net

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). eurogentec.combiotage.com Polar compounds elute first, while less polar compounds are retained more strongly by the nonpolar stationary phase. biotage.com A gradient elution, where the proportion of the organic solvent is gradually increased, is commonly used to elute compounds with varying polarities from the column. biotage.com This method is highly effective for removing polar impurities and by-products from reaction mixtures, making it possible to isolate products with high homogeneity. researchgate.net Reversed-phase flash chromatography, a preparative variant, allows for the purification of milligram to multi-gram quantities of target compounds, making it a crucial step in the development of screening libraries containing 1,4-thiazepan-5-one scaffolds. nih.govbiotage.com

Mechanistic Investigations and Chemical Biology Applications

Reaction Mechanisms Governing 1,4-Thiazepan-5-one (B1267140) Formation and Reactivity

The generation of the 1,4-thiazepan-5-one core is a result of a sequential reaction that leverages the unique reactivity of the 1,2-aminothiol group present in N-terminal cysteine residues. This process is highly efficient and selective, proceeding under mild, biocompatible conditions.

The formation of the 1,4-thiazepan-5-one linkage from reagents such as N-hydroxysuccinimide (NHS)-activated acrylamides or monosubstituted cyclopropenones (CPOs) proceeds via a two-step mechanism involving an N-terminal cysteine residue. acs.orgnih.govnih.gov The unique spatial and chemical properties of the 1,2-aminothiol group are critical for this transformation. acs.orgresearchgate.net

The process is initiated by a Thiol-Michael addition (also known as a conjugate addition). The nucleophilic thiol group (-SH) of the cysteine side chain attacks the electron-deficient β-carbon of the Michael acceptor (e.g., the acrylamide). researchgate.netnih.gov This is a highly efficient and rapid reaction. nih.govnih.gov

The kinetics of 1,4-thiazepan-5-one formation have been investigated through both experimental and theoretical approaches to quantify the reaction's efficiency and selectivity. Bifunctional NHS-activated acrylamides have been shown to react rapidly with N-terminal cysteines under dilute aqueous conditions. nih.govresearchgate.net

Experimental kinetic studies using coumarin-based NHS-activated acrylamides demonstrated a fluorescence turn-on effect upon reaction with cysteine, allowing for real-time monitoring of the reaction progress. researchgate.net These studies, performed under second-order conditions, have determined a rapid rate of conjugation. nih.govresearchgate.net The versatility of this reaction has been demonstrated across various peptide substrates, consistently showing quantitative conversions within a short timeframe. researchgate.netresearchgate.net

Theoretical studies have complemented these experimental findings. researchgate.net Density functional theory (DFT) calculations have been used to model the transition states and determine the Gibbs free energy (ΔG) of activation for the cyclization step. These calculations help to elucidate the favorability of the intramolecular amidation compared to potential side reactions, such as hydrolysis of the activated ester. researchgate.net

| Reagent | Substrate | Second-Order Rate Constant (k₂) | Conditions | Reference |

|---|---|---|---|---|

| NHS-Activated Acrylamide | N-Terminal Cysteine | 1.54 ± 0.18 × 10³ M⁻¹s⁻¹ | Dilute aqueous solution | nih.gov |

| Coumarin NHS-activated acrylamide | Cysteine | Not specified | 50 mM KPi, pH 7.0, 23°C | researchgate.net |

Role of 6-Amino-1,4-thiazepan-5-one in Protein and Peptide Bioconjugation

The formation of the this compound linkage is a powerful tool in chemical biology for the site-specific modification of peptides and proteins. Its stability and the selectivity of its formation allow for the construction of precisely defined bioconjugates.

The reaction to form the 1,4-thiazepan-5-one ring is highly selective for N-terminal cysteine residues over other potentially reactive amino acids. acs.orgnih.gov Reagents like monosubstituted cyclopropenones and NHS-activated acrylamides demonstrate remarkable chemoselectivity for the 1,2-aminothiol moiety of an N-terminal cysteine. acs.orgnih.govnih.gov This allows for the specific labeling of a protein at its N-terminus, even in the presence of numerous internal lysine (B10760008) residues, which also possess a primary amine, or internal cysteine residues. nih.govchemrxiv.org

This high degree of selectivity is crucial for creating homogeneous bioconjugates, where a probe or drug is attached to a single, specific site on the protein. chemrxiv.org The resulting 1,4-thiazepan-5-one linkage is stable under typical physiological conditions. acs.orgnih.gov This strategy has been successfully applied to modify a variety of peptides and proteins, including a laminin-derived synthetic peptide and a GTP-binding protein fragment, without affecting other nucleophilic side chains. acs.org

"Peptide stapling" refers to the introduction of a chemical brace to lock a peptide into a specific conformation, often an α-helix. mdpi.com This can enhance the peptide's stability, cell permeability, and binding affinity for its target. The formation of a 1,4-thiazepan-5-one linkage can be adapted for this purpose in a strategy known as amino-sulfhydryl stapling. nih.govresearchgate.net

Using bifunctional reagents like NHS-activated acrylamides, it is possible to cross-link an in-chain or C-terminal cysteine residue with a spatially proximal lysine residue. nih.gov The reaction proceeds similarly: the cysteine's thiol group engages in a Michael addition, and the lysine's ε-amino group performs the intramolecular cyclization by attacking the NHS ester. This creates a stable, covalent bridge that constrains the peptide's secondary structure. nih.gov This approach merges two of the most widely used functionalities in bioconjugation—Michael acceptors and NHS esters—into a single reagent for efficient macrocyclization. researchgate.net

Orthogonal bioconjugation involves the use of multiple, mutually exclusive chemical reactions that can be performed simultaneously in the same reaction vessel without interfering with one another. nih.gov The specific conditions and high selectivity of 1,4-thiazepan-5-one formation make it compatible with other bioconjugation chemistries, enabling dual-labeling strategies. nih.govresearchgate.net

Molecular and Biochemical Mechanism of Action Studies of 1,4-Thiazepan-5-one Derivatives

The seven-membered heterocyclic core of 1,4-thiazepan-5-one provides a versatile scaffold for developing biologically active molecules. Research into its derivatives has uncovered several mechanisms of action at the molecular and biochemical levels, particularly in enzyme inhibition and interference with critical cellular pathways.

A significant area of investigation for 1,4-thiazepan-5-one derivatives has been their role as inhibitors of the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. Studies have focused on synthesizing and evaluating various substituted perhydro-1,4-thiazepin-5-one compounds to understand their structure-activity relationships.

Research has shown that dicarboxylic acids derived from the thiazepan-one ring exhibit potent in vitro inhibitory activity against ACE. The conformational arrangement of substituents on the thiazepan-one ring is crucial for this activity. Specifically, derivatives with pseudoequatorial amino groups at the 6-position and pseudoequatorial hydrophobic substituents at the 2- or 3-position of the chair conformation of the ring were found to be potent inhibitors. Furthermore, monoester monoacids with hydrophobic substituents at the 2-position demonstrated a longer duration of pressor response suppression to angiotensin I when administered orally compared to those with substituents at the 3-position.

Some 1,4-thiazepine-2,5-dione derivatives are designed to act as prodrugs. These compounds can undergo rapid ring-opening reactions when incubated with rat plasma or treated with aqueous solutions, yielding biologically active free sulfhydryl (SH) compounds. This mechanism allows for potent ACE inhibition, with some thiazepine derivatives showing potency comparable to the established ACE inhibitor, captopril.

| Compound Type | Mechanism | Key Structural Feature for Activity | Observed Effect |

|---|---|---|---|

| Perhydro-1,4-thiazepin-5-one Dicarboxylic Acids | Direct Enzyme Inhibition | Pseudoequatorial amino and hydrophobic groups | Potent in vitro ACE inhibition |

| Perhydro-1,4-thiazepin-5-one Monoester Monoacids | Direct Enzyme Inhibition | Hydrophobic substituent at 2-position | Longer duration of action in vivo |

| 1,4-Thiazepine-2,5-diones | Prodrug (ring-opening to active SH compound) | Thiazepine-2,5-dione ring | Potent in vivo ACE inhibition, comparable to captopril |

While direct studies on the receptor binding profiles of this compound are not extensively detailed in the available literature, research on structurally related benzodiazepine (B76468) and dibenzodiazepine scaffolds provides insight into how such heterocyclic compounds can interact with biological receptors. For instance, various 1,4-benzodiazepine (B1214927) derivatives are well-known for their interaction with the GABA-A receptor in the central nervous system, where their binding modulates the receptor's affinity for GABA and results in a decrease in neuronal activity. researchgate.net

Other research has explored dibenzo[b,e] basicmedicalkey.comnih.govdiazepine (B8756704) analogues, which show selective binding affinity for dopamine (B1211576) (D-4) and serotonin (B10506) (5-HT2A) receptors. nih.gov Similarly, novel benzo basicmedicalkey.comnih.govdiazepin-2-one derivatives have been developed as potent antagonists for endothelin receptors. researchgate.net These examples from related chemical classes demonstrate the potential of the thiazepan-one core to be adapted for specific receptor targeting, although the precise receptor binding and modulatory effects of this compound itself remain an area for further investigation.

The molecular mechanisms through which 1,4-thiazepan-5-one derivatives may exert antimicrobial or anti-tumor effects are understood by examining the actions of other heterocyclic compounds.

Antimicrobial Action: The antimicrobial mechanisms of action for therapeutic agents are diverse and typically involve targeting essential cellular pathways in the pathogen. mcgill.camcgill.ca Key mechanisms include:

Inhibition of Cell Wall Synthesis: Many antibiotics, such as β-lactams and vancomycin, interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis. mdpi.com

Disruption of Cell Membrane Function: Some agents can damage the integrity of the bacterial cytoplasmic membrane, causing leakage of essential cellular components. mdpi.com

Inhibition of Protein Synthesis: This involves targeting the bacterial ribosome to prevent the translation of messenger RNA into proteins.

Inhibition of Nucleic Acid Synthesis: This can be achieved by inhibiting enzymes essential for DNA replication or transcription. basicmedicalkey.com

While the specific molecular interference pathways for 1,4-thiazepan-5-one derivatives are not fully elucidated, their heterocyclic structure suggests potential for interaction with various bacterial enzyme or structural targets.

Anti-tumor Activity at Molecular Level: Research into structurally related heterocyclic compounds, such as 1,4-benzodiazepine and 1,3,4-oxadiazole (B1194373) derivatives, has revealed several molecular mechanisms for anti-tumor activity. nih.govmdpi.com These compounds can interfere with cancer cell proliferation through pathways such as:

Induction of Apoptosis: Triggering programmed cell death is a common mechanism for anticancer agents. One study on a hybrid compound containing a 1,4-benzodioxane (B1196944) ring found that it inhibited cancer cell proliferation by inducing apoptosis. nih.gov

Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints (e.g., G0/G1), preventing cancer cells from dividing and proliferating. nih.gov

Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival and growth, such as kinases or topoisomerases, is another established anti-tumor strategy. mdpi.com

Studies on various benzo[b]pyrano[2,3-e] basicmedicalkey.comnih.govdiazepines have demonstrated promising cytotoxic activities against human tumor cell lines, such as breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116). mdpi.com These findings suggest that the broader class of diazepine and thiazepine derivatives possess the structural features necessary to interfere with key molecular pathways in cancer cells.

This compound as a Chemical Probe and Biological Tool

The functional groups inherent in the this compound structure, particularly the amino group, make it a suitable candidate for modification into chemical probes and biological tools for studying cellular processes.

The development of chemical probes often involves conjugating a molecule of interest to a reporter tag, such as a fluorophore or biotin (B1667282).

Fluorescent Labeling: A fluorescent dye can be attached to a target molecule, allowing its localization and trafficking within cells to be visualized using fluorescence microscopy. The synthesis of fluorescent molecules often involves creating scaffolds that can be bioorthogonally "clicked" onto a target biomolecule. mdpi.com

Biotinylation: Biotin is a vitamin that forms an exceptionally strong and specific interaction with the proteins avidin (B1170675) and streptavidin. researchgate.net By attaching biotin to a molecule like this compound, the resulting conjugate can be used to identify and isolate its binding partners from a complex biological sample through affinity purification. Because biotin is small, it can often be conjugated to molecules without significantly altering their biological activity. researchgate.net

While these are standard and powerful techniques in chemical biology, specific examples of fluorescently labeled or biotinylated conjugates of this compound have not been detailed in the surveyed scientific literature.

The application of labeled chemical probes is crucial for elucidating biological functions. Had they been developed, fluorescently labeled or biotinylated versions of this compound could be used in a variety of applications:

Target Identification: Biotinylated conjugates could be used in pull-down assays with cell lysates followed by mass spectrometry to identify the proteins that the compound interacts with.

Cellular Imaging: Fluorescent conjugates would enable researchers to visualize the subcellular localization of the compound, providing clues about its site of action.

Pathway Analysis: By observing where and when the labeled compound accumulates or which proteins it interacts with under different cellular conditions, researchers could gain a deeper understanding of its role in specific cellular pathways.

However, due to the lack of reported synthesis of such specific probes for this compound, there are currently no documented applications of these tools in studying cellular and molecular mechanisms.

Structure Activity Relationship Studies and Computational Modeling

Empirical Structure-Activity Relationship (SAR) Analysis of 1,4-Thiazepan-5-one (B1267140) Derivatives

Empirical SAR studies are foundational in medicinal chemistry, providing direct insights into how chemical structures correlate with biological activity. For the 1,4-thiazepan-5-one core, these studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The introduction of various substituents to the 1,4-thiazepan-5-one ring system can dramatically alter its electronic properties, steric profile, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets. While specific SAR studies on 6-Amino-1,4-thiazepan-5-one are not extensively documented in publicly available literature, principles from related heterocyclic compounds, such as benzodiazepines, can provide valuable insights. For instance, the addition of electron-withdrawing or electron-donating groups can modulate the acidity or basicity of nearby functional groups, which can be critical for receptor binding. chemisgroup.usnih.gov

In a broader context, the nature and position of substituents on a heterocyclic ring are known to be critical for biological activity. For example, in a series of imidazobenzodiazepin-6-ones, the replacement of an ester group at the 3-position with various other functionalities led to a significant decrease in receptor affinity. nih.gov Similarly, modifications to the nitrogen at the 5-position with different alkyl or aryl groups also resulted in substantial changes in binding affinity, suggesting the presence of specific hydrophobic pockets in the receptor. nih.gov

The following table illustrates hypothetical substituent effects on the 1,4-thiazepan-5-one core, based on general principles of medicinal chemistry.

| Position of Substitution | Type of Substituent | Potential Impact on Activity |

| N-1 | Alkyl, Aryl | Can influence lipophilicity and steric interactions within a binding pocket. |

| C-2 | Electron-withdrawing group | May enhance electrophilicity, potentially leading to covalent interactions with a target. |

| C-3 | Hydrogen bond donor/acceptor | Could form key interactions with amino acid residues in a receptor. |

| N-4 | Methyl, Benzyl | Altering the substituent here can impact binding affinity, as seen in related diazepine (B8756704) structures. capes.gov.br |

| C-6 (Amino group) | Acylation, Alkylation | Modification of the amino group could modulate polarity and the ability to form salt bridges. |

| C-7 | Halogens | Can alter electronic distribution and potentially improve membrane permeability. |

This table is illustrative and based on general principles of medicinal chemistry, not on specific experimental data for this compound.

Stereochemistry plays a pivotal role in the biological function of chiral molecules. The 1,4-thiazepan-5-one core can possess stereocenters, and the spatial arrangement of substituents can lead to significant differences in biological activity between enantiomers or diastereomers. The absolute stereochemistry at various positions can dictate the precise fit of the molecule into a binding site, influencing its efficacy and selectivity. google.com

For many biologically active compounds, one enantiomer is significantly more potent than the other. This enantioselectivity arises from the three-dimensional nature of biological targets like enzymes and receptors, which themselves are chiral. A well-documented example in a different class of compounds is the greater potency of one stereoisomer due to its more favorable interaction with the target protein.

Recent research has demonstrated the formation of a stable 1,4-thiazepan-5-one linkage through the reaction of monosubstituted cyclopropenone reagents with the 1,2-aminothiol groups of N-terminal cysteine residues. nih.gov This reaction can result in the formation of multiple isomers, highlighting the importance of controlling and understanding the stereochemical outcome of synthetic procedures. nih.gov

The biological activity of a molecule is not only dependent on its constitution and configuration but also on its conformation—the spatial arrangement of atoms that can be interconverted by rotation about single bonds. The seven-membered thiazepane ring is flexible and can adopt multiple conformations, such as chair, boat, and twist-boat forms. The preferred conformation can be influenced by the substituents on the ring and the surrounding environment.

The bioactive conformation, the specific three-dimensional shape a molecule adopts when it binds to its biological target, may be one of the higher energy conformations in solution. Conformational analysis, through both experimental techniques like NMR and theoretical calculations, is essential to understand the relationship between the conformational preferences of 1,4-thiazepan-5-one derivatives and their biological activity. ethz.chnih.govscispace.com Understanding the energetic landscape of different conformations can guide the design of more rigid analogs that are "locked" in the bioactive conformation, potentially leading to increased potency and selectivity.

Computational Chemistry and Molecular Modeling of this compound

Computational methods are powerful tools for investigating the properties of molecules at an atomic level, providing insights that can be difficult to obtain through experimental methods alone.

Quantum mechanical calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound. Methods like Density Functional Theory (DFT) can be used to calculate molecular orbital energies (such as the HOMO and LUMO), electrostatic potential maps, and atomic charges. This information is valuable for predicting sites of reactivity, understanding intermolecular interactions, and interpreting experimental data.

For example, QM calculations have been used to uncover the origin of selectivity for reagents that form the 1,4-thiazepan-5-one linkage. nih.gov These calculations can elucidate the transition state energies of different reaction pathways, explaining why one product is favored over another.

The following table outlines key properties of this compound that can be investigated using QM methods.

| Property | Significance |

| Molecular Geometry | Provides the most stable 3D structure of the molecule. |

| HOMO-LUMO Gap | An indicator of the molecule's chemical reactivity and kinetic stability. |

| Electrostatic Potential | Reveals electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. |

| Atomic Charges | Helps in understanding the charge distribution and potential for electrostatic interactions. |

This table represents theoretical applications of QM calculations to the subject molecule.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide a detailed picture of its conformational landscape in different environments, such as in aqueous solution or when bound to a protein. mdpi.com

By simulating the molecule's dynamics, researchers can identify the most populated conformational states and the energetic barriers between them. Enhanced sampling techniques can be employed to explore the conformational space more efficiently and to simulate rare events like ligand binding and unbinding. nih.govnih.govlivecomsjournal.org

When the biological target of this compound is known, MD simulations can be used to model the binding process, identify key interacting residues, and calculate the binding free energy. This information is invaluable for understanding the molecular basis of its activity and for designing new derivatives with improved binding affinity.

Ligand-Protein Docking Studies for Target Interaction Prediction

Ligand-protein docking is a computational technique used extensively in drug discovery to predict the preferred orientation of a ligand when bound to a protein target. researchgate.net This method simulates the interaction between a small molecule, such as this compound, and a receptor's binding site, calculating the binding affinity to estimate the strength of the association. researchgate.netnih.gov The process is crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

The docking process involves two main stages: first, generating a variety of possible orientations and conformations of the ligand within the protein's active site, and second, using a scoring function to evaluate and rank these poses. researchgate.net The scoring function assesses the thermodynamic stability of the ligand-protein complex, with lower scores typically indicating a more favorable binding interaction. This allows researchers to screen large virtual libraries of compounds against a specific protein target to identify those with the highest predicted affinity. nih.gov

In the context of 1,4-thiazepan-5-one derivatives, docking studies can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. ajol.info For instance, the amino group of this compound could be predicted to form hydrogen bonds with specific amino acid residues like serine or glutamine in a target's active site. ajol.info By analyzing these interactions, medicinal chemists can rationally design new analogs with improved potency and selectivity. The process can be performed as "blind docking," where the entire protein surface is searched, or more commonly as "site-directed docking," where a known or predicted binding pocket is specified. nih.gov

Several software programs are available for performing molecular docking, each employing different algorithms and scoring functions.

| Docking Software | Key Features |

| AutoDock Vina | Widely used for its speed and accuracy in predicting binding modes. |

| Glide | A component of the Schrödinger software suite, known for its robust scoring functions and accuracy. researchgate.net |

| GOLD (Genetic Optimization for Ligand Docking) | Utilizes a genetic algorithm to explore ligand conformational flexibility and protein side-chain rotations. nih.gov |

| FlexX | An incremental construction algorithm that is effective for predicting the binding of flexible ligands. nih.gov |

These tools enable researchers to prioritize which derivatives of the 1,4-thiazepan-5-one scaffold should be synthesized and tested experimentally, thereby accelerating the drug discovery process.

In Silico Approaches for Predicting Selectivity and Binding Affinity

Beyond initial docking predictions, a range of more sophisticated in silico methods are employed to refine the prediction of binding affinity and selectivity for compounds like 1,4-thiazepan-5-one derivatives. These computational techniques provide a more detailed and often more accurate assessment than standard docking alone. nih.gov

One common approach is the use of molecular dynamics (MD) simulations. MD simulations model the movement of every atom in the protein-ligand complex over time, providing insights into the stability of the binding pose predicted by docking. Following MD, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy. These endpoint methods have been shown to improve the correlation between predicted and experimentally measured binding affinities compared to standard docking scores. nih.gov

Machine learning-based scoring functions are also emerging as a powerful tool. nih.gov These models are trained on large datasets of known protein-ligand complexes and their experimental binding affinities. By learning from these data, they can often predict binding energies more accurately than classical scoring functions.

These advanced computational methods are critical for predicting selectivity—a ligand's ability to bind to its intended target over other, often closely related, proteins. By creating homology models of off-target proteins, researchers can perform comparative docking and free energy calculations. nih.govnih.gov For example, to develop a selective inhibitor, a 1,4-thiazepan-5-one derivative would be computationally tested against both the primary target and known anti-targets. The results can reveal subtle differences in the binding pockets that can be exploited to design ligands that preferentially bind to the desired protein. For example, specific residues like SER157 and GLY158 were identified as potential contributors to ligand selectivity in mGluR4 receptors through such computational analyses. nih.gov

| Computational Method | Primary Application |

| Molecular Docking | Predicts binding pose and provides an initial estimate of affinity. researchgate.net |

| Molecular Dynamics (MD) Simulation | Assesses the stability of the predicted binding pose over time. |

| MM-PBSA/MM-GBSA | Calculates binding free energy for improved affinity prediction. nih.gov |

| Machine Learning Scoring Functions | Uses trained models to predict binding affinity with potentially higher accuracy. nih.gov |

These in silico tools allow for the prioritization of compounds that are predicted to have both high potency and high selectivity, guiding more efficient lead optimization.

Design Principles for 1,4-Thiazepan-5-one Based Chemical Probes and Ligands

Exploiting 3D Character in Fragment-Based Ligand Discovery (FBLD)

Fragment-Based Ligand Discovery (FBLD) is a drug discovery paradigm that screens small, low-molecular-weight compounds (fragments) to identify initial hits, which are then optimized into more potent leads. drugdiscoverychemistry.comnih.gov A significant challenge in FBLD is that many fragment libraries are predominantly composed of flat, two-dimensional aromatic scaffolds. nih.gov There is a growing recognition that fragments with greater three-dimensional (3D) character offer distinct advantages, including improved specificity and the potential to bind to novel pockets on protein surfaces. nih.gov

The 1,4-thiazepan-5-one scaffold is an excellent example of a fragment with a high degree of 3D character. nih.gov Unlike flat aromatic rings, its seven-membered ring system is saturated and non-planar, providing a defined conformational shape that can be exploited for protein binding. This inherent three-dimensionality allows it to make more specific and optimized interactions within a protein's binding site.

Research has shown that 1,4-thiazepanones and the related 1,4-thiazepanes are underrepresented in typical screening libraries but hold significant promise. nih.gov In one instance, a screening campaign identified an acylated 1,4-thiazepane as a novel ligand for BET (bromodomain and extraterminal domain) bromodomains, an important anti-cancer drug target. nih.gov The success of this 3D fragment highlights the value of incorporating such scaffolds into FBLD campaigns. The principle of FBLD is that while the initial fragments have low potency, they are highly "ligand efficient," meaning their binding energy per atom is very high. researchgate.net The 3D structure of the thiazepanone core provides a robust anchor from which to "grow" or "link" the fragment to explore and engage with nearby pockets in the target, ultimately leading to high-affinity lead compounds. researchgate.net

Strategies for Diversifying Thiazepanone Chemical Space

To fully leverage the potential of the 1,4-thiazepan-5-one scaffold in drug discovery, it is essential to develop synthetic strategies that allow for its efficient and diverse modification. The exploration of "chemical space"—the vast ensemble of all possible molecules—is often limited by traditional, biased approaches. cecam.org Developing robust synthetic routes enables a more comprehensive exploration of the possibilities around a core scaffold. cecam.org

A key challenge in working with the 1,4-thiazepanone core was the lack of a robust and easily diversified synthetic route, which limited early structure-activity relationship (SAR) studies. nih.gov A significant advancement has been the development of an efficient, one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols. nih.gov This method proceeds in a reasonable time (0.5–3 hours) with good yields and, crucially, tolerates a broad scope of α,β-unsaturated esters. nih.gov

This synthetic versatility is the cornerstone of diversifying the thiazepanone chemical space. By varying the substituents on the starting materials, a library of analogs can be rapidly generated.

| Diversification Strategy | Approach | Example from Synthesis nih.gov |

| Varying the α,β-unsaturated ester | Introduce different aromatic and aliphatic groups to probe different regions of a target's binding pocket. | Using various substituted cinnamic esters (with electron-donating and -withdrawing groups) to produce a range of 1,4-thiazepanones. |

| Varying the 1,2-amino thiol | Modify the portion of the scaffold derived from the amino thiol to alter solubility or introduce new interaction points. | While the primary report focused on ester variation, the principle allows for the use of different amino thiols. |

| Post-synthesis modification | Further chemical transformation of the thiazepanone core or its substituents. | Reduction of the 1,4-thiazepan-5-one to the corresponding 1,4-thiazepane, which was then acylated to create new BET bromodomain ligands. |

This ability to readily access a diverse set of 3D fragments is critical for building high-quality screening libraries for FBLD and for the subsequent optimization of initial fragment hits into potent and selective lead compounds. nih.gov

Future Directions and Perspectives in 6 Amino 1,4 Thiazepan 5 One Research

Emerging Synthetic Methodologies for Enhanced Accessibility and Diversity

The development of robust and versatile synthetic routes is crucial for exploring the chemical space around the 1,4-thiazepan-5-one (B1267140) core. While traditional methods often required long reaction times and resulted in low yields, recent innovations are paving the way for more efficient and diverse library synthesis. nih.gov

A significant advancement is the development of a one-pot synthesis that utilizes α,β-unsaturated esters and 1,2-amino thiols. nih.govresearchgate.net This method is notable for its reasonable reaction times (0.5–3 hours) and good yields, tolerating a broad scope of substrates. nih.gov The use of trifluoroethyl esters, in particular, has been shown to improve reaction efficiency under milder conditions. nih.gov Other emerging strategies include:

Multistep Synthesis from Aziridines: A synthetic route starting from an N-Boc protected aziridine (B145994) involves nucleophilic ring-opening with β-mercaptopropionic acid, followed by deprotection and cyclization using coupling agents like EDC. researchgate.net

Ring-Closing Metathesis (RCM): This powerful technique can be used to form the seven-membered ring with high stereocontrol. The choice of catalyst is critical for achieving high conversion and enantiomeric excess.

Enzymatic Dynamic Kinetic Resolution (DKR): To achieve specific stereoisomers, such as the (2S,6R) configuration, biocatalytic methods are being employed. For instance, Candida antarctica lipase (B570770) B (CAL-B) can selectively acylate one enantiomer of a racemic amine intermediate, allowing for efficient separation.

Solid-Phase Synthesis: To facilitate high-throughput synthesis and the creation of combinatorial libraries, solid-phase strategies are being adapted. This involves linking an amino acid derivative to a resin, followed by sequential coupling and a final cyclative cleavage to release the 1,4-thiazepan-5-one product.

Three-Component Reactions (3-CR): Diversity-oriented synthesis approaches have utilized three-component reactions to generate novel 1,4-thiazepan-3-ones, a closely related scaffold, highlighting the potential of multicomponent strategies for rapid library generation. nih.gov

Table 1: Comparison of Emerging Synthetic Methodologies for 1,4-Thiazepan-5-one Derivatives

| Methodology | Key Reagents/Catalysts | Key Advantages | Reference |

|---|---|---|---|

| One-Pot Cyclization | α,β-unsaturated esters, 1,2-amino thiols | Fast reaction times (0.5-3h), good yields, broad substrate scope. | nih.govresearchgate.net |

| Ring-Closing Metathesis (RCM) | Grubbs' or Hoveyda-Grubbs catalysts | Excellent stereocontrol, high conversion (e.g., 92% with Grubbs' 2nd Gen). | |

| Enzymatic Dynamic Kinetic Resolution (DKR) | Candida antarctica lipase B (CAL-B), acyl donor (e.g., vinyl acetate) | High enantiomeric excess (up to 99% ee), stereospecificity. | |

| Solid-Phase Synthesis | Wang resin, Fmoc-protected amino acids, TFA | Enables high-throughput production and combinatorial library generation. |

Advanced Bioconjugation Applications and Expanding the Scope of N-Terminal Modifications

A particularly exciting frontier for the 1,4-thiazepan-5-one scaffold is its application in the site-selective modification of proteins and peptides. biosyn.com The reaction between a reagent and an N-terminal cysteine residue—a 1,2-aminothiol—can form a highly stable 1,4-thiazepan-5-one linkage. nih.govacs.org This strategy offers exquisite selectivity, enabling the modification of a single site on a complex biomolecule. acs.orgmdpi.comnih.gov

Two main classes of reagents have been developed for this purpose:

Monosubstituted Cyclopropenones (CPOs): These reagents react with high efficiency and selectivity with the 1,2-aminothiol of an N-terminal cysteine. nih.govacs.org The reaction proceeds under mild, biocompatible conditions (aqueous buffer, pH 7) and is notably selective for the N-terminal cysteine even when other internal, solvent-exposed cysteine residues are present. nih.govchemrxiv.org This orthogonality allows for the construction of complex, dual-labeled bioconjugates, where the N-terminus is modified with a CPO reagent and an internal cysteine is subsequently modified using a different chemistry. nih.govunirioja.es

NHS-Activated Acrylamides: This bifunctional reagent class combines a Michael acceptor (the acrylamide) and an activated ester (the N-hydroxysuccinimide). mdpi.comresearchgate.netresearchgate.net The reaction mechanism involves a rapid, sequential process where the thiol of the cysteine attacks the Michael acceptor, followed by an intramolecular attack of the adjacent N-terminal amine on the NHS ester, leading to cyclization and formation of the stable seven-membered thiazepanone ring. mdpi.comresearchgate.net

These advanced bioconjugation techniques are expanding the toolkit of chemical biologists, enabling the synthesis of precisely defined protein conjugates for therapeutic and diagnostic applications. acs.orgunirioja.es This includes the attachment of various functional groups like PEG groups, fluorescent dyes, and biotin (B1667282) tags, as well as facilitating protein-protein linkages. nih.govacs.orgethz.ch

Table 2: Reagents for N-Terminal Cysteine Modification via 1,4-Thiazepan-5-one Formation

| Reagent Class | Mechanism | Key Features | Applications | Reference |

|---|---|---|---|---|

| Monosubstituted Cyclopropenones (CPOs) | Sequential reaction with sulfhydryl and α-amine groups of N-terminal Cys, leading to ring expansion. | High selectivity for N-terminal Cys over internal Cys; mild, biocompatible conditions. | Site-specific protein labeling, dual-labeling, protein-protein conjugation. | nih.govacs.orgchemrxiv.org |

| NHS-Activated Acrylamides | Intermolecular Michael addition of thiol followed by intramolecular aminolysis of the NHS ester. | Efficient amino-sulfhydryl stapling; rapid kinetics. | Peptide/protein stapling, site-selective functionalization. | mdpi.comresearchgate.netresearchgate.net |

Deeper Mechanistic Insights into Biological Interactions at the Molecular Level

Understanding how 1,4-thiazepan-5-one derivatives interact with their biological targets is fundamental to designing more potent and selective therapeutic agents. Future research will increasingly rely on a combination of experimental and computational methods to elucidate these interactions at an atomic level.

Computational studies, such as molecular docking and quantum mechanical calculations, are already providing valuable insights. For example, docking studies of dipyrimido[4,5-b:4′,5′-e] researchgate.netacs.orgthiazepine derivatives with the enzyme 15-lipoxygenase have suggested that a hydrogen bond interaction between the sulfur atom of the thiazepine ring and a histidine residue (His518) in the active site is crucial for inhibition. researchgate.nettandfonline.com Similarly, investigations into novel 1,4-thiazepine inhibitors of the Epidermal Growth Factor Receptor (EGFR) have used computational analysis to understand their molecular interactions and guide structural modifications. acs.org These studies have shown that incorporating atoms like fluorine can alter electron distribution, leading to stronger and more specific interactions with target proteins. acs.org

Furthermore, mechanistic studies are clarifying the formation of the 1,4-thiazepan-5-one linkage itself. researchgate.net Quantum mechanical calculations have been used to determine the transition states and free energy barriers of the cyclization reaction, providing a rationale for the observed reactivity and selectivity of reagents like CPOs for N-terminal cysteines. acs.orgresearchgate.net The discovery of the 1,4-thiazepan-5-one ring in natural products like the mutanobactins, which are produced by the human oral bacterium Streptococcus mutans, provides a fascinating biological context and suggests that this scaffold is naturally selected for specific biological functions. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in 1,4-Thiazepan-5-one Research

Potential applications in 1,4-thiazepan-5-one research include:

Predictive Modeling for Drug Discovery: ML algorithms can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. These models could predict the biological activity (e.g., enzyme inhibition, cytotoxicity) of novel, untested 1,4-thiazepan-5-one derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the discovery of new leads. nih.gov

De Novo Drug Design: Deep learning models, such as generative adversarial networks (GANs), can be used to design entirely new molecules based on the 1,4-thiazepan-5-one scaffold that are optimized for binding to a specific biological target.